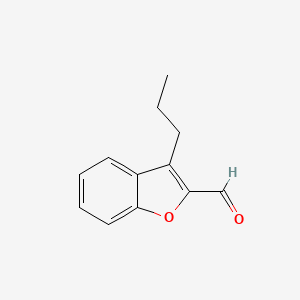

3-Propyl-benzofuran-2-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Propyl-benzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Q. Basic: What are the primary synthetic routes for 3-Propyl-benzofuran-2-carbaldehyde, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of this compound typically involves:

- Oxidation/Reduction Pathways : Starting from benzofuran precursors, controlled oxidation of propyl-substituted intermediates can yield the aldehyde group. For example, selective oxidation of alcohol derivatives using agents like PCC (pyridinium chlorochromate) may minimize over-oxidation .

- Substitution Reactions : Nucleophilic substitution at the 3-position of benzofuran-2-carbaldehyde derivatives using alkyl halides (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF) .

- Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (60–80°C optimal for substitution), and catalyst choice (e.g., Pd for cross-coupling) critically affect yield and purity. Chromatography (silica gel) or recrystallization is often required for purification .

Q. Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and propyl chain integration. DEPT-135 can distinguish CH₂/CH₃ groups in the propyl substituent .

- X-ray Crystallography : Use SHELX for structure refinement and ORTEP-III for visualization. Ensure high-resolution data (R-factor < 5%) by optimizing crystal growth (e.g., slow evaporation in ethyl acetate/hexane) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of the aldehyde group).

Q. Advanced: How can researchers address low yields in the Friedel-Crafts alkylation step during synthesis?

Methodological Answer:

Low yields in Friedel-Crafts reactions often stem from:

- Electrophile Reactivity : The propyl group’s steric bulk may hinder electrophilic attack. Consider using Lewis acids like AlCl₃ with milder conditions (0°C, dichloromethane) to stabilize intermediates .

- Competing Reactions : Over-alkylation or carbocation rearrangements. Monitor reaction progress via TLC and quench the reaction at <50% conversion.

- Workflow Optimization : Use in situ generation of acyl chlorides (e.g., SOCl₂) to improve electrophile stability. Post-reaction quenching with ice-water minimizes side products .

Q. Advanced: How should contradictory crystallographic data (e.g., bond length anomalies) be analyzed?

Methodological Answer:

- Software Limitations : SHELX refinement may misinterpret disordered propyl groups. Use the SQUEEZE tool in PLATON to model solvent-accessible voids or disorder .

- Validation Tools : Cross-check with CCDC Mercury’s bond-length/bond-angle databases. Anomalies >3σ may indicate twinning; reprocess data with TWINLAWS .

- Complementary Methods : Pair crystallography with DFT calculations (e.g., Gaussian) to validate electronic environments. Compare experimental vs. computed bond lengths .

Q. Advanced: What computational strategies are effective for modeling the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer:

- DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic attack sites. The aldehyde group’s electrophilicity (LUMO maps) can guide solvent choice (e.g., polar aprotic for stabilization) .

- MD Simulations : Simulate solvation effects (e.g., in DMSO) using GROMACS to assess transition-state stabilization.

- Benchmarking : Validate against experimental kinetic data (e.g., rate constants for hydride reductions) to refine computational models .

Q. Advanced: How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

Methodological Answer:

- Analog Synthesis : Modify the propyl chain (e.g., cyclopropane or branched analogs) and compare aldehyde bioisosteres (e.g., carboxylic acids) .

- Assay Design : Use enzyme inhibition assays (e.g., cytochrome P450) with IC₅₀ determination. Pair with molecular docking (AutoDock Vina) to correlate activity with binding poses.

- Data Analysis : Apply multivariate statistics (PCA or PLS) to identify critical descriptors (e.g., logP, H-bond donors) influencing activity .

属性

分子式 |

C12H12O2 |

|---|---|

分子量 |

188.22 g/mol |

IUPAC 名称 |

3-propyl-1-benzofuran-2-carbaldehyde |

InChI |

InChI=1S/C12H12O2/c1-2-5-9-10-6-3-4-7-11(10)14-12(9)8-13/h3-4,6-8H,2,5H2,1H3 |

InChI 键 |

WJILWDWHYLACJE-UHFFFAOYSA-N |

规范 SMILES |

CCCC1=C(OC2=CC=CC=C21)C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。